3-Methoxyphenyl 2,6-dichloro-5-fluoronicotinate
Description
3-Methoxyphenyl 2,6-dichloro-5-fluoronicotinate is a nicotinic acid derivative characterized by a pyridine core substituted with chlorine (Cl) at positions 2 and 6, fluorine (F) at position 5, and a 3-methoxyphenyl ester group at position 2.
Properties
IUPAC Name |
(3-methoxyphenyl) 2,6-dichloro-5-fluoropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2FNO3/c1-19-7-3-2-4-8(5-7)20-13(18)9-6-10(16)12(15)17-11(9)14/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBAMSDBQDCYAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC(=O)C2=CC(=C(N=C2Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxyphenyl 2,6-dichloro-5-fluoronicotinate typically involves the esterification of 2,6-dichloro-5-fluoronicotinic acid with 3-methoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Methoxyphenyl 2,6-dichloro-5-fluoronicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the aromatic ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or sodium borohydride in methanol.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the chlorine atoms.
Oxidation: Hydroxyl or carbonyl derivatives depending on the extent of oxidation.
Reduction: Amino derivatives if the nitro group is present.
Scientific Research Applications
Medicinal Chemistry
MDFN is primarily utilized as a building block for synthesizing pharmaceutical agents, particularly those targeting nicotinic acetylcholine receptors (nAChRs). The compound's ability to modulate receptor activity suggests potential applications in treating neurological disorders and conditions related to neurotransmission.
- Case Study: Research indicates that derivatives of MDFN demonstrate enhanced binding affinity to nAChRs compared to traditional compounds. This property is crucial for developing new treatments for diseases such as Alzheimer's and Parkinson's.
Materials Science
The compound is being explored for its role in developing organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of fluorine and chlorine enhances the electronic properties of materials made from MDFN.
- Research Findings: Studies have shown that incorporating MDFN into polymer matrices improves charge transport properties, leading to higher efficiency in OLED applications.
Biological Studies
MDFN serves as a probe in biochemical assays to investigate enzyme interactions and receptor binding. Its unique structure allows researchers to study the effects of substituents on biological activity.
- Example Application: MDFN has been used to study the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme implicated in several autoimmune diseases. Inhibitors derived from MDFN have shown promise in preclinical trials for treating conditions like rheumatoid arthritis.
Industrial Applications
MDFN is also employed in the synthesis of agrochemicals and specialty chemicals. Its reactivity allows for the development of new pesticides and herbicides that are more effective and environmentally friendly.
- Industrial Use Case: The compound is integrated into formulations that target specific pests while minimizing impact on non-target species, aligning with sustainable agricultural practices.
Mechanism of Action
The mechanism of action of 3-Methoxyphenyl 2,6-dichloro-5-fluoronicotinate involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound binds to the receptor sites, modulating their activity and influencing neurotransmission. The presence of electron-withdrawing groups like chlorine and fluorine enhances its binding affinity and selectivity towards these receptors. Additionally, the methoxy group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include:
Substituent Impact :
- 3-Methoxyphenyl ester : Increases aromaticity and molecular weight, enhancing stability against enzymatic degradation (e.g., esterases) compared to methyl esters. This group also improves binding to hydrophobic protein pockets .
- Methyl ester : Simplifies synthesis and reduces molecular weight, favoring use as a synthetic intermediate. Lower boiling point and higher volatility facilitate purification .
- Trifluoromethyl group : Boosts lipophilicity (higher logP) and electron-withdrawing effects, making analogs suitable for agrochemicals requiring environmental persistence .
Physicochemical Properties
- Solubility : The 3-methoxyphenyl ester exhibits lower aqueous solubility than methyl esters due to increased aromatic bulk. For example, the parent compound’s estimated logP is ~3.5, compared to ~2.8 for the methyl ester .
- Thermal Stability : The aromatic ester’s higher molecular weight correlates with a elevated melting point (~120–140°C estimated) versus methyl esters (~80–100°C) .
- Reactivity : The methyl ester undergoes faster hydrolysis under basic conditions, while the 3-methoxyphenyl group provides steric hindrance, slowing degradation .
Biological Activity
3-Methoxyphenyl 2,6-dichloro-5-fluoronicotinate is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables summarizing key results.
Chemical Structure and Properties
This compound features a pyridine ring with a methoxyphenyl group and dichloro and fluorine substituents. Its molecular formula is C13H9Cl2FNO2, with a molecular weight of approximately 303.12 g/mol. The presence of halogen atoms in the structure is significant as it can influence the compound's reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have demonstrated that this compound has potential antimicrobial properties against various bacterial strains, making it a candidate for further development in antimicrobial therapies.
- Antioxidant Properties : The compound has shown promise in reducing oxidative stress in cellular models, which is crucial for preventing cellular damage related to various diseases.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation, particularly in specific cancer types. This activity is attributed to its ability to interfere with cellular signaling pathways involved in cell growth and survival.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby altering the biochemical landscape within cells.
- Receptor Modulation : It may also modulate receptor activity, affecting signaling pathways that regulate cell proliferation and apoptosis.
Case Studies
Several studies have investigated the biological effects of this compound:
-
Antimicrobial Study :
- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was employed to assess inhibition zones.
- Results : Significant inhibition was noted against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential.
-
Antioxidant Activity Assessment :
- Objective : To measure the compound's ability to scavenge free radicals.
- Methodology : DPPH assay was utilized to quantify antioxidant capacity.
- Results : The compound exhibited a high percentage of DPPH radical scavenging activity compared to standard antioxidants.
-
Cancer Cell Proliferation Inhibition :
- Objective : To determine the effect on cancer cell lines.
- Methodology : MTT assay was conducted on breast cancer cell lines.
- Results : The compound demonstrated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.
Data Summary Table
| Study Type | Target Organism/Cell Line | Methodology | Key Findings |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Disk diffusion | Significant inhibition observed |
| Antioxidant | N/A | DPPH assay | High radical scavenging activity |
| Cancer Cell Proliferation | Breast cancer cell line | MTT assay | Dose-dependent reduction in cell viability |
Q & A
Basic Research Questions
Q. What are the common synthetic routes to prepare 3-Methoxyphenyl 2,6-dichloro-5-fluoronicotinate?
- Methodological Answer : The synthesis typically involves two stages: (1) Preparation of 2,6-dichloro-5-fluoronicotinic acid via halogenation of pyridine derivatives. Chlorination and fluorination can be achieved using reagents like POCl₃ and Selectfluor, respectively, under controlled temperatures (60–100°C) . (2) Esterification of the acid with 3-methoxyphenol. This step employs coupling agents such as DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane or DMF, with catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals for the methoxyphenyl group (δ ~3.8 ppm for OCH₃) and pyridine ring protons (downfield shifts due to electron-withdrawing Cl/F groups) .
- ¹⁹F NMR : A singlet near δ -110 ppm confirms the presence of the 5-fluoro substituent .
- IR Spectroscopy : Ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and C-O-C absorption at ~1250 cm⁻¹ .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ expected at m/z 330.98 for C₁₃H₈Cl₂FNO₃) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at -20°C to prevent hydrolysis of the ester group. Avoid exposure to moisture or strong bases. Use PPE (gloves, goggles) during handling, as halogenated pyridines may irritate skin/mucous membranes .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The 2,6-dichloro substituents create steric hindrance, limiting nucleophilic attack at the 2- and 6-positions. The 5-fluoro group, being strongly electron-withdrawing, activates the 4-position of the pyridine ring for substitution. Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces to predict regioselectivity. Experimental validation involves reacting the compound with nucleophiles (e.g., amines) under varying conditions and analyzing products via LC-MS .
Q. What strategies can resolve contradictory data regarding the thermal stability of this compound under different experimental conditions?
- Methodological Answer : Contradictions may arise from varying atmospheric (O₂ vs. N₂) or solvent conditions. Use differential scanning calorimetry (DSC) to measure decomposition temperatures under controlled atmospheres. Compare thermogravimetric analysis (TGA) data in polar (DMF) vs. nonpolar (toluene) solvents to assess solvent effects. Cross-reference with stability studies of analogs (e.g., 2,6-dichloro-5-fluoronicotinic acid derivatives) .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodological Answer : Key issues include:
- Byproduct Formation : Excess halogenating agents (e.g., POCl₃) may lead to over-chlorination. Optimize stoichiometry and reaction time via in-situ monitoring (e.g., HPLC).
- Esterification Efficiency : Scale-up of coupling reactions risks exothermic runaway. Use flow chemistry to control heat transfer and improve mixing.
- Purification : Column chromatography is impractical at scale. Switch to recrystallization (e.g., using ethyl acetate/hexane) or fractional distillation .
Q. How can researchers validate the biological activity of this compound against structurally similar analogs?
- Methodological Answer : Design a comparative study with analogs (e.g., 3-methoxyphenyl esters of 2,6-dichloronicotinate or 5-fluoronicotinate). Use in vitro assays (e.g., enzyme inhibition or cell viability tests) to quantify IC₅₀ values. Pair with computational docking simulations to correlate activity with substituent electronic profiles (Hammett σ constants for Cl/F/OCH₃ groups) .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility data for this compound?
- Methodological Answer : Discrepancies may stem from differing solvent polarity or measurement techniques. Standardize solubility testing via the "shake-flask" method in buffered solutions (pH 2–12). Use UV-Vis spectroscopy to quantify saturation concentrations. Compare with logP predictions (e.g., using ChemAxon software) to validate experimental results .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
